molecular formula C9H14ClNO3S B2569153 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride CAS No. 2137782-21-7

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride

Cat. No. B2569153
CAS RN: 2137782-21-7
M. Wt: 251.73
InChI Key: HDJNXDWBWRGRDG-UHFFFAOYSA-N
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Description

“2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2137782-21-7 . It has a molecular weight of 251.73 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-(aminomethyl)phenyl)sulfonyl)ethan-1-ol hydrochloride . The InChI code is 1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Amine-Induced Lossen Rearrangements

In the study by VanVerst, Bell, and Bauer (1979), they explored the reaction of sodium succinohydroxamate with benzenesulfonyl chloride, leading to compounds like 3-benzene-sulfonyloxy-5,6-dihydrouracil. This research demonstrates the chemical reactivity of benzenesulfonyl-related compounds in producing mixtures of various ureido and imidazolidone derivatives, which could be relevant to the study of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride (VanVerst, Bell, & Bauer, 1979).

Synthesis of Amino-Quinazolines

Meng (2012) reported on the reaction of 2-amino-benzonitrile with benzenesulfonyl chloride, leading to the synthesis of hydrochlorides of intermediates. This study highlights the potential of benzenesulfonyl-related compounds in synthesizing quinazoline derivatives, a class of compounds with various pharmaceutical applications (Meng, 2012).

Amino-Sulfonyl Hydrogen Bonding

Kolehmainen et al. (2003) focused on the NMR spectra and ab initio calculations of certain benzenesulfonyl derivatives. This study shows the strength of N-H...OS(O) interactions in these compounds, which could be a critical aspect in understanding the behavior of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride (Kolehmainen et al., 2003).

Solid-Phase Synthesis and Chemical Properties

Kočí and Krchňák (2010) worked on the preparation of polymer-supported 2-(2-(2-(amino/hydroxyl)ethylamino)ethyl)-3-benzoyl-2H-indazoles using amino alcohols and benzenesulfonyl chlorides. This research highlights the versatility of benzenesulfonyl chlorides in synthesizing complex heterocyclic compounds (Kočí & Krchňák, 2010).

Schiff Base Copper(II) Complexes

Hazra et al. (2015) studied the reaction between 2-aminobenzenesulfonic acid and other compounds to produce Schiff base copper(II) complexes. These complexes were used as catalysts in alcohol oxidation, demonstrating the potential of benzenesulfonyl-related compounds in catalysis and synthesis (Hazra et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(aminomethyl)phenyl]sulfonylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11;/h1-3,6,11H,4-5,7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJNXDWBWRGRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride

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